molecular formula C12H14N4OS B13866661 3-(4-(Cyclopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-(Cyclopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13866661
M. Wt: 262.33 g/mol
InChI Key: DZVZLOYPHWSPIG-UHFFFAOYSA-N
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Description

3-(4-(Cyclopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopentyloxy group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Cyclopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with thiocarbonyl compounds under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 can yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of oxidizers and solvents would be optimized for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Cyclopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(4-(Cyclopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Cyclopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Cyclopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

3-(4-cyclopentyloxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H14N4OS/c13-12-15-11(16-18-12)10-7-9(5-6-14-10)17-8-3-1-2-4-8/h5-8H,1-4H2,(H2,13,15,16)

InChI Key

DZVZLOYPHWSPIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=NC=C2)C3=NSC(=N3)N

Origin of Product

United States

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